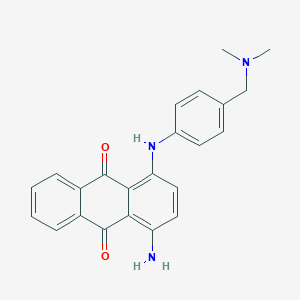

1-Amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone

Description

Basic Blue 47 is a synthetic dye belonging to the class of basic dyes. It is known for its vibrant dark-blue color and is primarily used in various industrial applications, including textiles, paper, and leather industries. The compound has a molecular weight of 371.44 and exhibits an absorbance peak at 210 nm .

Properties

CAS No. |

12217-43-5 |

|---|---|

Molecular Formula |

C23H21N3O2 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |

InChI |

InChI=1S/C23H21N3O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3 |

InChI Key |

IVFRHOQHKQWEHJ-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

Other CAS No. |

12217-43-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic Blue 47 can be synthesized through a series of chemical reactions involving aromatic amines and other intermediates. The synthesis typically involves the following steps:

Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form the desired dye.

Industrial Production Methods: In industrial settings, the production of Basic Blue 47 involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity of the dye. The process may also involve purification steps such as filtration and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Basic Blue 47 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Basic Blue 47 can be reduced using reducing agents, resulting in the formation of leuco compounds.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium dithionite or zinc dust in acidic conditions can be used as reducing agents.

Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the dye.

Reduction Products: Leuco forms of the dye.

Substitution Products: Halogenated or nitrated derivatives of the dye.

Scientific Research Applications

Basic Blue 47 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining biological specimens for microscopic analysis.

Medicine: Investigated for its potential use in medical diagnostics and treatments.

Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The mechanism of action of Basic Blue 47 involves its interaction with various molecular targets. The dye binds to specific sites on molecules, leading to changes in their optical properties. This interaction is often utilized in analytical techniques to detect and quantify different substances. The pathways involved in its mechanism of action include:

Binding to Proteins: The dye can bind to proteins, altering their structure and function.

Interaction with Nucleic Acids: Basic Blue 47 can intercalate between nucleic acid bases, affecting their stability and function.

Comparison with Similar Compounds

Basic Blue 47 can be compared with other similar compounds such as Basic Blue 41 and Methylene Blue. While all these dyes share similar structural features and applications, Basic Blue 47 is unique in its specific absorbance peak and molecular weight. Here are some similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.